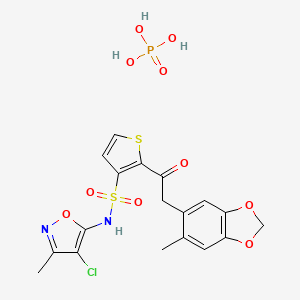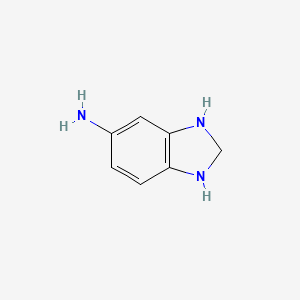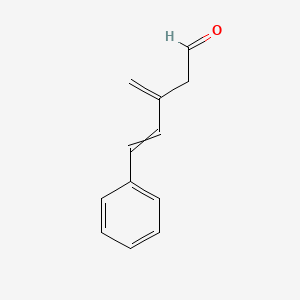
4-Hydrazinylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinylbut-3-en-2-one is an organic compound with the molecular formula C4H8N2O It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydrazinylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reactants: 3-buten-2-one and hydrazine hydrate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Oximes or nitriles
Reduction: Amines
Substitution: Various substituted hydrazine derivatives
Aplicaciones Científicas De Investigación
4-Hydrazinylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinylbut-3-en-2-one involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a hydrazine group.
3-Buten-2-one: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
Hydrazine: Contains the hydrazine group but lacks the butenone backbone.
Uniqueness
4-Hydrazinylbut-3-en-2-one is unique due to the presence of both the hydrazine group and the butenone backbone, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
189624-72-4 |
|---|---|
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
4-hydrazinylbut-3-en-2-one |
InChI |
InChI=1S/C4H8N2O/c1-4(7)2-3-6-5/h2-3,6H,5H2,1H3 |
Clave InChI |
NWZWBRQFCDZREO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)





![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)



